Human TSHR Antagonist Potency vs. a Structurally Distinct Indole‑Based Comparator (BDBM50614104)
In a cell‑based assay using HEK293 cells expressing the human TSHR, 1‑(tert‑butyl)-3-(2‑(furan‑2‑yl)-2‑(indolin‑1‑yl)ethyl)urea inhibited cAMP production with an IC₅₀ of 82 nM. Under identical assay conditions, the indole‑derived comparator BDBM50614104 (CHEMBL5283477) exhibited an IC₅₀ of 65 nM [1][2]. Although the comparator is slightly more potent, the target compound provides a distinct indoline‑furan chemotype that offers an alternative starting point for structure–activity relationship (SAR) exploration.
| Evidence Dimension | Inhibitory potency at human TSHR (cAMP production) |
|---|---|
| Target Compound Data | IC₅₀ = 82 nM |
| Comparator Or Baseline | BDBM50614104: IC₅₀ = 65 nM |
| Quantified Difference | 1.26‑fold lower potency |
| Conditions | Human TSHR expressed in HEK293 cells; 2 h incubation; Eu‑cAMP tracer TR‑FRET readout |
Why This Matters
The quantitative potency comparison demonstrates that the indoline‑furan urea scaffold retains substantial activity at the human TSHR, justifying its selection when a structurally distinct chemotype is required to circumvent intellectual property or to explore divergent SAR space.
- [1] BindingDB. BDBM50614116 – Human TSHR IC50. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614116 View Source
- [2] BindingDB. BDBM50614104 – Human TSHR IC50. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50614104 View Source
